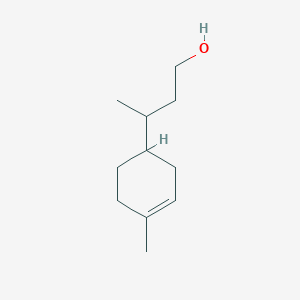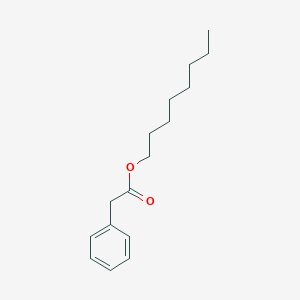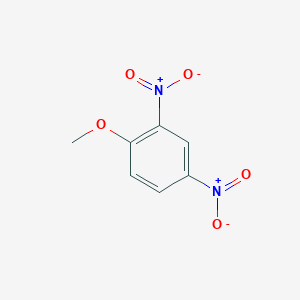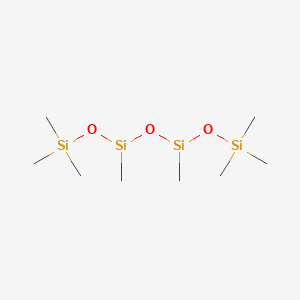
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane
Overview
Description
The compound "1,1,1,3,5,7,7,7-Octamethyltetrasiloxane" is not directly mentioned in the provided papers. However, the papers do discuss various organosilicon compounds and their synthesis, which can be relevant to understanding the broader context of siloxane chemistry. For instance, the synthesis of octamethylcyclo-di(meta-silphenylenesiloxane) is reported, which is a related siloxane compound .
Synthesis Analysis
The synthesis of complex organosilicon compounds often involves multi-step reactions and the use of catalysts. For example, octamethylcyclo-di(meta-silphenylenesiloxane) was synthesized from a bis(dimethylhydroxysilyl)benzene precursor in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) . This highlights the importance of catalysts in the formation of siloxane bonds and the potential for similar methodologies to be applied in the synthesis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane.
Molecular Structure Analysis
The molecular structure of siloxane compounds is characterized by Si–O–Si bond angles and interactions between orbitals. For instance, the X-ray crystallography of octamethylcyclo-di(meta-silphenylenesiloxane) revealed an Si–O–Si bond angle of 142.1(1)°, indicative of an unstrained siloxane compound . This information is crucial for understanding the molecular structure of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, as it may share similar structural features.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane. However, the synthesis and properties of related organosilicon compounds suggest that these materials can participate in various chemical transformations, potentially including polymerization or reactions with organic and inorganic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, the interaction between the n orbitals on the O-atoms and the σ frame in certain siloxane compounds can be studied using photoelectron spectroscopy, as reported for some dimethyltricyclo and dimethyltetracyclo octane derivatives . These interactions can affect properties such as electronic absorption, which may also be relevant for 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane.
Scientific Research Applications
Facile Synthesis of Oligo(Dimethylsiloxane-co-Diphenylsiloxane)s : This research demonstrates the use of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane in synthesizing uniformly sized and sequence-defined oligo(dimethylsiloxane-co-diphenylsiloxane)s. The study highlights its application in controlled chemical synthesis (Kawatsu, Choi, Sato, & Matsumoto, 2020).
Acid-Catalyzed Condensation of Model Oligo(dimethylsiloxanediol)s : This paper discusses the kinetic study of the condensation of octamethyltetrasiloxane-1,7-diol and related compounds, providing insights into its reactivity and potential applications in material science (Cypryk & Sigwalt, 1994).
Low Pressure Pyrolysis of Linear Siloxanes : Investigating the vacuum pyrolysis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, this study offers valuable data on its thermal decomposition, useful in understanding its stability and applications in high-temperature environments (Almond et al., 2009).
Catalytic Equilibration of Polymethylsiloxane : This research shows the use of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane in the catalytic equilibration of polymethylsiloxane, indicating its role in modifying polymer properties (Chiang, 1963).
3D Printing Applications : The compound has been used in synthesizing diepoxycyclohexylethyl octamethyltetrasiloxane, a key component in a photosensitive resin for stereolithography 3D printing, highlighting its role in advanced manufacturing technologies (Huang et al., 2019).
Gold-Catalyzed Dehydrogenative Cycloaddition : This study demonstrates the application of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane in gold-catalyzed reactions, forming cycloadducts and releasing H2, suggesting its utility in organic synthesis (Kotzabasaki et al., 2013).
Synthesis of Aliphatic Diamines and Diimides : The compound is used in synthesizing telechelic oligo(dimethylsiloxane)s with various end groups, important in the development of novel materials with specific properties (Boutevin, Guida-Pietrasanta, & Robin, 1989).
Physical Gelation Studies : In this research, 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane-containing compounds were evaluated as gelators, providing insights into their potential applications in materials science and engineering (Nakagawa, Suzuki, & Hanabusa, 2017).
Equations of State for Siloxanes : This study involves the development of technical equations of state for various siloxanes, including 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, indicating its importance in thermodynamic modeling and industrial applications (Colonna, Nannan, & Guardone, 2008).
Conformational Mobility in Solid State : Research into the crystalline mesophase state of octamethyltetrasiloxane provides valuable insights into its conformational mobility, relevant to understanding its behavior in various states (Emeis, Cantow, & Möller, 1984).
properties
InChI |
InChI=1S/C8H24O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSYWAVRSCQMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871252 | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | |
CAS RN |
16066-09-4 | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



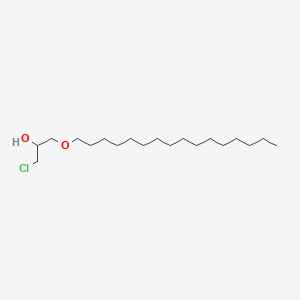
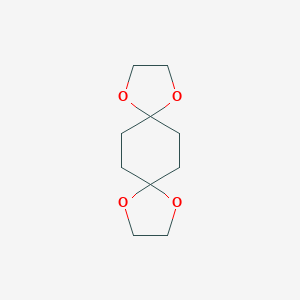
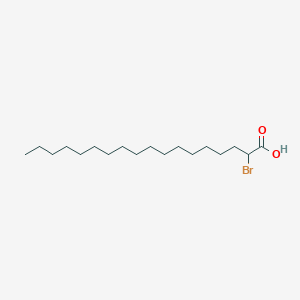
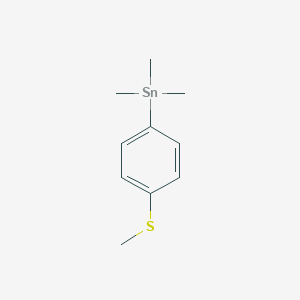
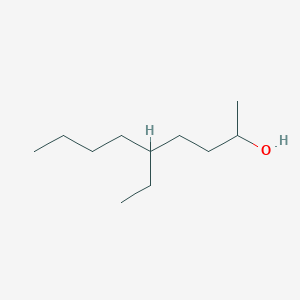
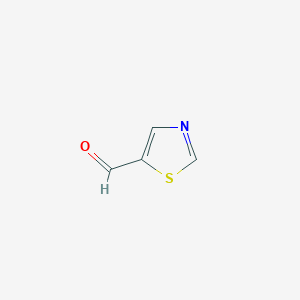
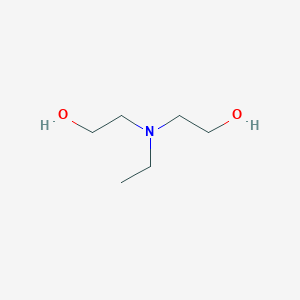
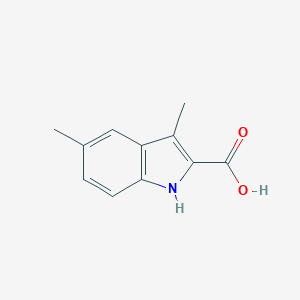
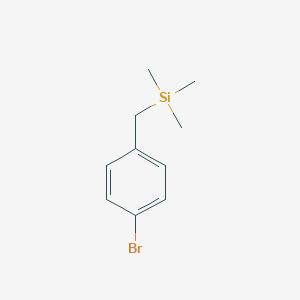
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
